

# Ro 04-5595 (CAS: 64047-73-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Ro 04-5595 |           |  |  |
| Cat. No.:            | B15618879  | Get Quote |  |  |

Executive Summary: This document provides a comprehensive technical overview of **Ro 04-5595** (CAS Number: 64047-73-0), a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, pharmacological data, and key experimental protocols. All quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams.

### Introduction

Ro 04-5595 is a potent and selective ligand for NMDA receptors that contain the GluN2B subunit. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, stroke, and depression.[1] The subunit selectivity of Ro 04-5595 makes it a valuable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in both physiological and pathological processes. This guide synthesizes the available technical data to facilitate its application in a research and development context.

### **Physicochemical Properties**

**Ro 04-5595** is commercially available as a hydrochloride salt.[3] Its core structure is a tetrahydroisoguinoline derivative.[4]



| Property          | Value                                                                                                          | References      |
|-------------------|----------------------------------------------------------------------------------------------------------------|-----------------|
| CAS Number        | 64047-73-0 (for hydrochloride)                                                                                 | [3][5][6][7][8] |
| Chemical Name     | 1-[2-(4-<br>Chlorophenyl)ethyl]-1,2,3,4-<br>tetrahydro-6-methoxy-2-<br>methyl-7-isoquinolinol<br>hydrochloride |                 |
| Molecular Formula | C19H22CINO2·HCI or<br>C19H23Cl2NO2                                                                             | [3][6]          |
| Molecular Weight  | 368.3 g/mol                                                                                                    | [3][6]          |
| Purity            | ≥98% (by HPLC)                                                                                                 | [6]             |
| Solubility        | Soluble to 15 mM in water and to 100 mM in DMSO                                                                | [3]             |
| SMILES            | CI.COC1=CC2=C(C=C10)C(C<br>CC1=CC=C(CI)C=C1)N(C)CC<br>2                                                        | [3]             |
| Storage           | Desiccate at +4°C or store at -20°C                                                                            | [5]             |

### **Mechanism of Action and Pharmacology**

**Ro 04-5595** functions as a selective, non-competitive antagonist at GluN2B-containing NMDA receptors.[9][10] Activation of NMDA receptors requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, leading to the opening of an ion channel permeable to Ca<sup>2+</sup>, Na<sup>+</sup>, and K<sup>+</sup>.[2]

In silico docking studies predict that **Ro 04-5595** binds to the recently identified EVT-101 binding site on the GluN2B amino-terminal domain, a site distinct from the well-known ifenprodil binding pocket.[9][11] By binding to this allosteric site, **Ro 04-5595** inhibits ion flux through the channel, effectively blocking downstream signaling cascades initiated by calcium influx.[2][11]

**Figure 1:** Mechanism of **Ro 04-5595** Action on NMDA Receptors.



### **Binding Affinity and Potency**

**Ro 04-5595** exhibits high affinity for GluN2B-containing receptors, as demonstrated in various in vitro assays.

| Parameter | Value       | Assay System                                                              | References   |
|-----------|-------------|---------------------------------------------------------------------------|--------------|
| Ki        | 31 nM       | Competitive binding assay vs. [ <sup>3</sup> H]Ro 25-6981 in rat brain    | [10][12][13] |
| Ke        | 20 ± 3 nM   | Competitive binding studies                                               | [1]          |
| EC50      | 186 ± 32 nM | Inhibition of calcium influx in primary chicken embryo forebrain cultures | [9][11]      |

### In Vivo Pharmacology

Animal studies have demonstrated the utility of **Ro 04-5595** in modulating complex behaviors. Intraperitoneal administration in mice (5-20 mg/kg) dose-dependently inhibits locomotor stimulation induced by methamphetamine.[13] In more targeted studies, direct microinfusion of **Ro 04-5595** into the prelimbic cortex of rats  $(0.1-2.0 \, \mu g)$  was shown to potentiate the rewarding properties of morphine in a conditioned place preference paradigm, highlighting the role of GluN2B receptors in opioid reward learning.[14]

### Synthesis and Radiosynthesis Chemical Synthesis

The synthesis of **Ro 04-5595** has been described, involving a multi-step process. A key step includes the demethylation of a dimethoxy precursor to yield the final phenolic hydroxyl group. [1] While detailed, step-by-step protocols are proprietary or fragmented across publications, the general approach is accessible in the scientific literature.[1]

### Radiosynthesis for Imaging Studies



**Ro 04-5595** has been successfully radiolabeled with Carbon-11 ([¹¹C]) and Tritium ([³H]) for use in Positron Emission Tomography (PET) and autoradiography, respectively.[1][4]

- [¹¹C]Ro 04-5595: The synthesis involves the N-methylation of the N-desmethyl precursor using [¹¹C]iodomethane.[4][15] A typical reaction is performed in DMF at 40°C for 1 minute, yielding the final product with a radiochemical purity of >99%.[4][15]
- [³H]Ro 04-5595: The tritiated version can be prepared via catalytic tritiation for use in high-resolution in vitro binding studies.[1]

# Key Experimental Protocols In Vitro Autoradiography with [3H]Ro 04-5595

This protocol is adapted from methodologies used for rodent brain sections.[1][16]

- Tissue Preparation: Use adult male Sprague-Dawley rat brain sections (coronal or transversal). Thaw frozen sections for 15 minutes at room temperature (~22°C).
- Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash out endogenous ligands.
- Incubation: Discard the pre-incubation buffer. Incubate the sections with varying concentrations of [3H]Ro 04-5595 (e.g., up to 1.04 GBq/μmol) in fresh buffer for 90 minutes.
- Washing: Wash the sections sequentially in ice-cold buffer and deionized water (e.g., 3 x 5 minutes in buffer, followed by a 10-second dip in water) to remove non-specifically bound radioligand.
- Drying and Exposure: Thoroughly air-dry the sections. Position them in a cassette and expose to a tritium-sensitive screen for 4-5 weeks.
- Analysis: Quantify the binding density in specific brain regions using appropriate imaging software. Non-specific binding is determined by incubating a parallel set of sections in the presence of a high concentration of a competing non-labeled ligand.



# In Vivo Behavioral Pharmacology (Conditioned Place Preference)

This protocol is based on a study investigating the role of GluN2B receptors in opiate reward. [14]

- Animals and Surgery: Use adult male rats with bilateral guide cannulae surgically implanted, aimed at the prelimbic cortex (PLC). Allow for a post-operative recovery period.
- Apparatus: Use a standard three-chamber conditioned place preference (CPP) apparatus with distinct visual and tactile cues in the two conditioning chambers.
- · Experimental Phases:
  - Pre-Conditioning (Day 1): Allow rats to freely explore all three chambers for a 15-minute session. Record the time spent in each chamber to establish baseline preference. Assign the initially non-preferred chamber as the drug-paired side.
  - Conditioning (Days 2-5): Conduct twice-daily conditioning sessions. In the morning session, administer an intra-PLC microinfusion of Ro 04-5595 (e.g., 0.1-2.0 μg in 0.5 μL) followed immediately by a sub-reward threshold dose of systemic morphine (e.g., 0.05 mg/kg, i.p.). Confine the animal to the drug-paired chamber for 30 minutes. In the afternoon session, administer a control infusion (vehicle) and confine the animal to the opposite chamber.
  - Test Day (Day 6): In a drug-free state, allow the rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
- Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day, compared to the pre-conditioning baseline, indicates a potentiation of the rewarding effect of morphine.





Click to download full resolution via product page

**Figure 2:** Experimental Workflow for a Conditioned Place Preference Study.

### **Summary and Conclusion**

**Ro 04-5595** is a well-characterized and highly selective tool for investigating the function of GluN2B-containing NMDA receptors. Its high affinity, established in vitro and in vivo activity, and the availability of radiolabeled versions make it suitable for a wide range of applications in neuroscience and pharmacology. This guide provides the core technical information required for its effective use in a laboratory setting, from understanding its fundamental mechanism of action to implementing detailed experimental protocols. As research into the specific roles of NMDA receptor subunits continues, **Ro 04-5595** will remain a critical compound for elucidating the complex contributions of GluN2B to neural function and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. NMDA receptor review [hellobio.com]
- 3. biocrick.com [biocrick.com]
- 4. A Review of Molecular Imaging of Glutamate Receptors | MDPI [mdpi.com]
- 5. amsbio.com [amsbio.com]



- 6. biocrick.com [biocrick.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. biolinkk.com [biolinkk.com]
- 9. medkoo.com [medkoo.com]
- 10. 1-[2-(4-CHLOROPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-6-METHOXY-2-METHYL-7-ISOQUINOLINOL HYDROCHLORIDE | 194089-07-1 [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ro 04-5595 hydrochloride | CAS#:64047-73-0 | Chemsrc [chemsrc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Ro 04-5595 (CAS: 64047-73-0): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618879#ro-04-5595-cas-number-64047-73-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com